

# Head-to-Head Comparison: PF-07265028 vs. CFI-402411 in HPK1 Inhibition

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## Compound of Interest

Compound Name: PF-07265028

Cat. No.: B15613986

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A detailed guide for researchers and drug development professionals on the preclinical profiles of two leading Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

In the rapidly advancing field of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), has emerged as a critical intracellular checkpoint inhibitor. HPK1 negatively regulates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immune responses. Pharmacological inhibition of HPK1 is a promising strategy to reinvigorate the immune system against cancer. This guide provides a head-to-head comparison of two clinical-stage HPK1 inhibitors: **PF-07265028**, developed by Pfizer, and CFI-402411, developed by Treadwell Therapeutics.

## Mechanism of Action: Unleashing the Immune Response

Both **PF-07265028** and CFI-402411 are orally bioavailable small molecule inhibitors that target the kinase activity of HPK1.<sup>[1][2]</sup> By inhibiting HPK1, these compounds prevent the phosphorylation of downstream targets, most notably the adaptor protein SLP-76. This blockade of negative regulation leads to enhanced T-cell activation, proliferation, and cytokine production, ultimately promoting a robust anti-tumor immune response.<sup>[1][2]</sup>

## Quantitative Data Summary

The following tables summarize the available preclinical data for **PF-07265028** and CFI-402411. It is important to note that a direct comparison of these values should be made with caution, as the data may have been generated in different laboratories and under varying experimental conditions.

Table 1: In Vitro Potency and Activity

Parameter	PF-07265028	CFI-402411
Target	Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)	Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)
Biochemical IC50	Not publicly available	4.0 ± 1.3 nM[3]
Biochemical Ki	<0.05 nM	Not publicly available
Cellular pSLP-76 IC50	17 nM	Biologically effective concentrations demonstrated in patients[4]
IL-2 Release EC50	59 nM (in human T cells)	Induces IL-2 production in T cells

Table 2: Kinase Selectivity

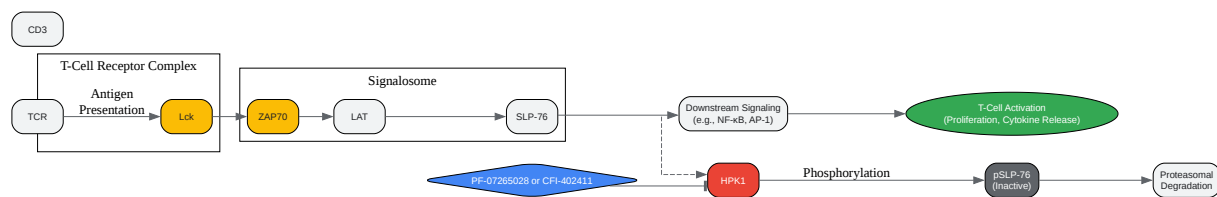
Compound	Selectivity Profile
PF-07265028	Highly selective for HPK1. Out of 395 kinases tested, only 2 (MAP4K5 and TAOK1) were inhibited within a 30-fold window of HPK1 inhibition.

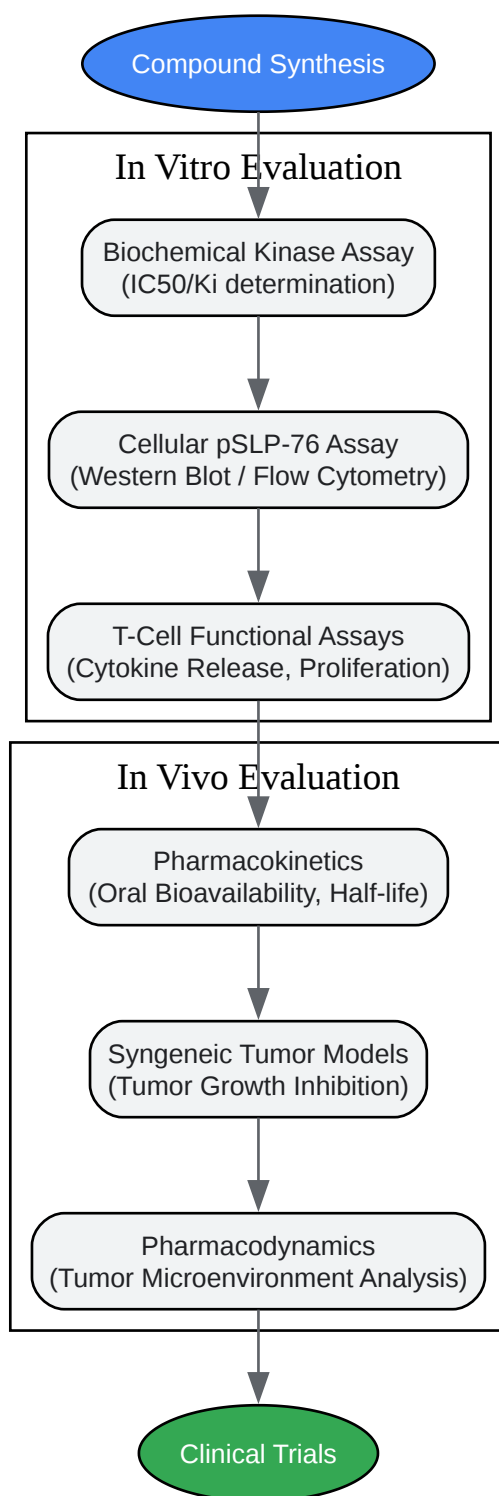
Table 3: In Vivo Efficacy

Compound	Animal Model	Key Findings
PF-07265028	Preclinical models	Effective in inhibiting tumor growth.[5]
CFI-402411	Syngeneic cancer models	Potent anti-leukemic effects and immune-activating properties.[6][7]

## Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.





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- To cite this document: BenchChem. [Head-to-Head Comparison: PF-07265028 vs. CFI-402411 in HPK1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613986#head-to-head-comparison-of-pf-07265028-and-cfi-402411]

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